molecular formula C9H7BrO3 B054380 (2-formylphenyl) 2-bromoacetate CAS No. 124658-76-0

(2-formylphenyl) 2-bromoacetate

Cat. No.: B054380
CAS No.: 124658-76-0
M. Wt: 243.05 g/mol
InChI Key: FNLOIMSSKSYIPU-UHFFFAOYSA-N
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Description

Bromo-acetic acid 2-formyl-phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to the acetic acid moiety and a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-acetic acid 2-formyl-phenyl ester typically involves the esterification of bromoacetic acid with 2-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of Bromo-acetic acid 2-formyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bromo-acetic acid 2-formyl-phenyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted esters depending on the nucleophile used.

    Oxidation: 2-formylbenzoic acid.

    Reduction: 2-hydroxyphenylacetic acid.

Scientific Research Applications

Bromo-acetic acid 2-formyl-phenyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Bromo-acetic acid 2-formyl-phenyl ester involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the formyl group can participate in redox reactions. The molecular targets and pathways involved depend on the specific chemical transformations and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic acid: Similar structure but lacks the formyl group.

    2-Formylbenzoic acid: Contains the formyl group but lacks the ester functionality.

    Phenylacetic acid: Lacks both the bromo and formyl groups.

Uniqueness

Bromo-acetic acid 2-formyl-phenyl ester is unique due to the presence of both the bromo and formyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

(2-formylphenyl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-5-9(12)13-8-4-2-1-3-7(8)6-11/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLOIMSSKSYIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466948
Record name BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124658-76-0
Record name BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Salicylaldehyde (50 grams) and pyridine (48.5 grams) in dichloromethane (500 ml) maintained at 0-5° C. under nitrogen atmosphere was added dropwise bromoacetyl bromide (210.6 grams). The reaction mixture was stirred for one hour at the same temperature. The reaction mixture was washed with 1000 ml of water and 1500 ml of 5% sodium bicarbonate solution, dried over sodium sulphate followed by distillation of solvent under reduced pressure to get 60.0 grams of bromo-acetic acid 2-formyl-phenyl ester.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
210.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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